molecular formula C13H20O B12668446 2-Methyl-1-(4-methyl-3-cyclohexen-1-yl)pent-1-en-3-one CAS No. 70556-54-6

2-Methyl-1-(4-methyl-3-cyclohexen-1-yl)pent-1-en-3-one

Cat. No.: B12668446
CAS No.: 70556-54-6
M. Wt: 192.30 g/mol
InChI Key: NSPDRVIQAXARPO-PKNBQFBNSA-N
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Description

2-Methyl-1-(4-methyl-3-cyclohexen-1-yl)pent-1-en-3-one is an organic compound with a complex structure that includes a cyclohexene ring and a pentenone chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(4-methyl-3-cyclohexen-1-yl)pent-1-en-3-one can be achieved through several methods. One common approach involves the radical addition of cyclopentanone to (+)-limonene under oxygen in acetic acid, using manganese (II) acetate and cobalt (II) acetate as catalysts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. similar compounds are often produced through catalytic processes involving the oxidation of cyclohexene derivatives.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(4-methyl-3-cyclohexen-1-yl)pent-1-en-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo substitution reactions, particularly at the cyclohexene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenating agents like bromine (Br2) and chlorine (Cl2) are often employed.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-Methyl-1-(4-methyl-3-cyclohexen-1-yl)pent-1-en-3-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(4-methyl-3-cyclohexen-1-yl)pent-1-en-3-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-(4-methyl-3-cyclohexen-1-yl)pent-1-en-3-one is unique due to its specific combination of a cyclohexene ring and a pentenone chain, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

CAS No.

70556-54-6

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

(E)-2-methyl-1-(4-methylcyclohex-3-en-1-yl)pent-1-en-3-one

InChI

InChI=1S/C13H20O/c1-4-13(14)11(3)9-12-7-5-10(2)6-8-12/h5,9,12H,4,6-8H2,1-3H3/b11-9+

InChI Key

NSPDRVIQAXARPO-PKNBQFBNSA-N

Isomeric SMILES

CCC(=O)/C(=C/C1CCC(=CC1)C)/C

Canonical SMILES

CCC(=O)C(=CC1CCC(=CC1)C)C

Origin of Product

United States

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